Cas no 120073-83-8 ((4-methylfuran-2-yl)methanamine)

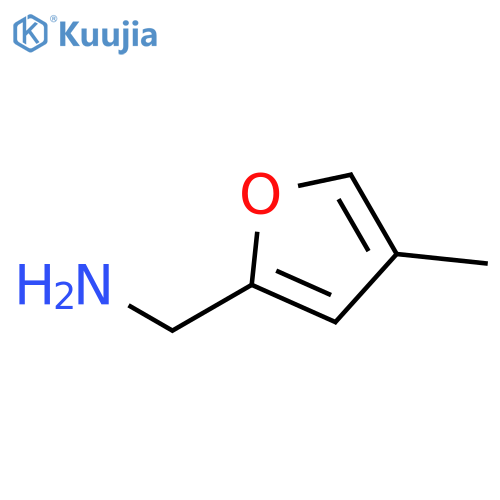

120073-83-8 structure

商品名:(4-methylfuran-2-yl)methanamine

(4-methylfuran-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-2-Furanmethanamine

- (4-methylfuran-2-yl)methanamine

- EN300-378052

- 120073-83-8

- SCHEMBL9022971

- AKOS006363528

- P11789

- CS-0057623

- HMHSVQXZBMKUMA-UHFFFAOYSA-N

- PB24200

-

- インチ: InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3

- InChIKey: HMHSVQXZBMKUMA-UHFFFAOYSA-N

- ほほえんだ: CC1=COC(CN)=C1

計算された属性

- せいみつぶんしりょう: 111.068413911g/mol

- どういたいしつりょう: 111.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

(4-methylfuran-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378052-5.0g |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 5g |

$2858.0 | 2023-05-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121611-1G |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 1g |

¥ 6,461.00 | 2023-03-31 | |

| Enamine | EN300-378052-10.0g |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 10g |

$4236.0 | 2023-05-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121611-5G |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 5g |

¥ 19,384.00 | 2023-03-31 | |

| Enamine | EN300-378052-0.1g |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 0.1g |

$342.0 | 2023-05-27 | |

| Chemenu | CM390291-250mg |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95%+ | 250mg |

$1077 | 2023-03-07 | |

| Chemenu | CM390291-1g |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95%+ | 1g |

$964 | 2022-06-14 | |

| Enamine | EN300-378052-0.05g |

(4-methylfuran-2-yl)methanamine |

120073-83-8 | 95% | 0.05g |

$229.0 | 2023-05-27 | |

| Aaron | AR00HFXS-250mg |

4-methyl-2-Furanmethanamine |

120073-83-8 | 95% | 250mg |

$695.00 | 2025-02-11 | |

| Aaron | AR00HFXS-2.5g |

4-methyl-2-Furanmethanamine |

120073-83-8 | 95% | 2.5g |

$2681.00 | 2025-02-11 |

(4-methylfuran-2-yl)methanamine 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

120073-83-8 ((4-methylfuran-2-yl)methanamine) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:120073-83-8)(4-methylfuran-2-yl)methanamine

清らかである:99%

はかる:5g

価格 ($):2628.0